![molecular formula C13H23NO4 B15360452 Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropane ring, an ethyl ester group, and a tert-butoxycarbonyl (BOC) protecting group attached to an aminoethyl moiety. The presence of the BOC group makes it particularly useful in organic synthesis as a protected amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is to use a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid species to form the cyclopropane core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for efficiency and scalability. These systems offer a more efficient, versatile, and sustainable alternative to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate has several applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives may have potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
Wirkmechanismus
The mechanism by which Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate exerts its effects depends on its specific application. In organic synthesis, the BOC group plays a crucial role in protecting the amine functionality, allowing for selective reactions to occur at other sites within the molecule. The compound's reactivity is influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions.
Molecular Targets and Pathways:
Protecting Group Chemistry: The BOC group is commonly used to protect amines during synthesis, preventing unwanted side reactions.
Cyclopropane Reactivity: The cyclopropane ring can participate in various reactions, including ring-opening metathesis and nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Ethyl cyclopropanecarboxylate
tert-Butyl 1-aminocyclopropanecarboxylate
Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Eigenschaften
Molekularformel |
C13H23NO4 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
ethyl 1-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-10(15)13(7-8-13)9(2)14-11(16)18-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,16)/t9-/m1/s1 |
InChI-Schlüssel |
JDJLDQYEFUUORV-SECBINFHSA-N |
Isomerische SMILES |
CCOC(=O)C1(CC1)[C@@H](C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1(CC1)C(C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


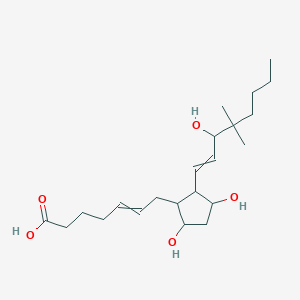
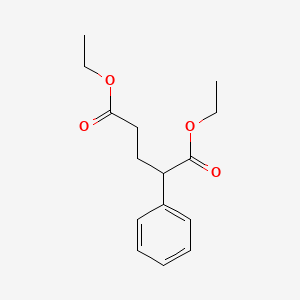
![1-[9-Tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone](/img/structure/B15360395.png)
![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)

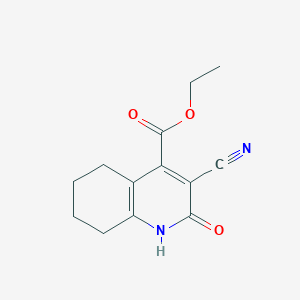
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)

![2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)
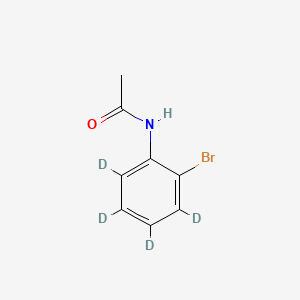
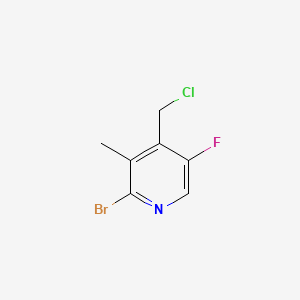
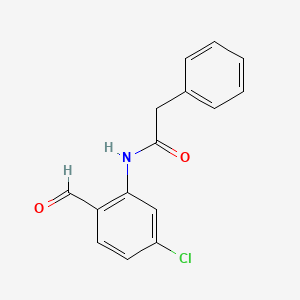
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)
![[(3aR,6R,6aR)-4-[6-chloro-4-[[(1R)-1-phenylethyl]amino]pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15360472.png)
